N-(2-methoxyethyl)-3-nitrobenzamide
Overview
Description
N-(2-methoxyethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a nitro group and an amide group, which is further substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred and heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Reduction: 3-amino-N-(2-methoxyethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 2-methoxyethylamine.
Scientific Research Applications
N-(2-methoxyethyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methoxyethyl)-3-nitrobenzamide can be compared with other benzamide derivatives such as:
N-(2-ethoxyethyl)-3-nitrobenzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
N-(2-methoxyethyl)-4-nitrobenzamide: The nitro group is positioned differently on the benzene ring, which can influence the compound’s electronic properties and reactivity.
N-(2-methoxyethyl)-3-aminobenzamide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-6-5-11-10(13)8-3-2-4-9(7-8)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSKLULBLVZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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